Pterostilbene

Catalog No.
S540587
CAS No.
537-42-8
M.F
C16H16O3
M. Wt
256.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pterostilbene

CAS Number

537-42-8

Product Name

Pterostilbene

IUPAC Name

4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

InChI

InChI=1S/C16H16O3/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11,17H,1-2H3/b4-3+

InChI Key

VLEUZFDZJKSGMX-ONEGZZNKSA-N

SMILES

OC1=CC=C(/C=C/C2=CC(OC)=CC(OC)=C2)C=C1

Solubility

Soluble in DMSO

Synonyms

3',5'-dimethoxy-4E-stilbenol, 3',5'-dimethoxy-4trans-stilbenol, 3',5'-dimethoxy-resveratrol, 3,5-dimethoxy-4'-hydroxy-trans-stilbene, 4trans-(2-(3,5-dimethoxyphenyl)ethenyl)phenol, phenol, 4-((1E)-2-(3,5-dimethoxyphenyl)ethenyl)-, pterostilbene, pterostilbene, (E)-, trans-3,5-dimethoxy-4'-hydroxystilbene, trans-pterostilbene

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)O)OC

Description

The exact mass of the compound Pterostilbene is 256.1099 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 613735. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. It belongs to the ontological category of stilbenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]. However, this does not mean our product can be used or applied in the same or a similar way.

Pterostilbene: A Promising Player in Scientific Research

Pterostilbene, a naturally occurring stilbene found in blueberries and grapes, has garnered significant attention in scientific research due to its potential health benefits. While structurally similar to resveratrol, another well-known dietary compound, pterostilbene possesses some advantages, including improved bioavailability (). This section delves into the key areas of scientific exploration surrounding pterostilbene.

Antioxidant Properties and Disease Prevention

One of the most studied aspects of pterostilbene is its potent antioxidant activity. Antioxidants combat free radicals, unstable molecules that damage cells and contribute to various chronic diseases. Studies suggest pterostilbene's antioxidant effects may play a role in preventing or mitigating conditions like:

  • Cancer: Research indicates pterostilbene's ability to suppress cancer cell proliferation and induce apoptosis (programmed cell death) in various cancers, including pancreatic, prostate, and colon cancers ().
  • Neurodegenerative Diseases: Pterostilbene's antioxidant and anti-inflammatory properties are being explored in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies suggest it may protect neurons from damage and improve cognitive function ().

Important to Note

While these findings are promising, further research, particularly human clinical trials, is needed to confirm pterostilbene's effectiveness in preventing or treating these diseases.

Anti-inflammatory Potential

Inflammation plays a key role in various health issues. Pterostilbene's anti-inflammatory properties are being investigated for their potential to alleviate conditions like:

  • Atopic Dermatitis: Studies in mice have shown that pterostilbene may reduce symptoms of atopic dermatitis (eczema) by modulating inflammatory pathways and oxidative stress in the skin ().
  • Cardiovascular Disease: Inflammation is a key contributor to cardiovascular disease. Pterostilbene's potential to regulate inflammatory markers and improve blood vessel function is being explored in this context ().

Pterostilbene, chemically known as trans-3,5-dimethoxy-4-hydroxystilbene, is a naturally occurring stilbenoid closely related to resveratrol. It is primarily found in various plants, including blueberries, grapes, and almonds, where it serves as a phytoalexin—a compound that helps plants defend against pathogens. Pterostilbene has gained attention due to its promising biological activities and potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

  • Sirtuin 1 (SIRT1) activation: Pterostilbene may activate SIRT1, a protein involved in cellular health, metabolism, and longevity.
  • Antioxidant activity: Pterostilbene's structure allows it to scavenge free radicals, protecting cells from oxidative damage.
  • Anti-inflammatory effects: Pterostilbene may modulate inflammatory pathways, potentially contributing to various health benefits.
That can modify its structure and biological activity. Key reactions include:

  • Methylation: Pterostilbene can be synthesized from resveratrol through O-methylation of the hydroxyl groups.
  • Oxidation: It can be oxidized to form various metabolites that may exhibit different pharmacological effects.
  • Conjugation: Pterostilbene is primarily metabolized in the liver through phase II reactions involving glucuronidation and sulfation, which enhance its solubility and facilitate excretion .

Pterostilbene exhibits a range of biological activities:

  • Antioxidant Properties: It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases.
  • Anti-inflammatory Effects: Pterostilbene has been shown to lower the production of pro-inflammatory cytokines, thereby mitigating inflammation .
  • Anticancer Potential: Studies suggest that pterostilbene may inhibit cancer cell proliferation and induce apoptosis in various cancer types .
  • Metabolic Effects: It has been reported to improve glucose metabolism and insulin sensitivity, making it a candidate for managing metabolic disorders .

Pterostilbene can be synthesized through several methods:

  • Mizoroki-Heck Reaction: This method involves coupling aryl bromides with alkenes using palladium catalysts, yielding pterostilbene efficiently in continuous flow reactors .
  • Wittig Olefination: This approach utilizes a phosphonium ylide to form alkenes from carbonyl compounds.
  • Julia Olefination: Involves reacting sulfone derivatives with aldehydes under specific conditions to produce pterostilbene.
  • Biosynthesis: Pterostilbene can also be produced biologically through the methylation of resveratrol by O-methyltransferases in plants .

Pterostilbene is being explored for various applications:

  • Nutraceuticals: Due to its health benefits, it is marketed as a dietary supplement for antioxidant support and metabolic health.
  • Pharmaceutical Research: Investigated for its potential role in treating cancer, diabetes, and neurodegenerative diseases due to its bioactive properties .
  • Cosmetics: Its antioxidant properties are utilized in skincare products aimed at reducing skin aging.

Research indicates that pterostilbene interacts with several biological pathways:

  • Cytochrome P450 Enzymes: These enzymes are involved in the metabolism of pterostilbene, affecting its pharmacokinetics and efficacy.
  • Cell Signaling Pathways: Pterostilbene modulates pathways related to inflammation and cell survival, suggesting potential therapeutic roles in chronic diseases .
  • Synergistic Effects with Other Compounds: Studies have shown that combining pterostilbene with other antioxidants enhances its protective effects against oxidative stress .

Pterostilbene shares structural similarities with other stilbenoids but exhibits unique properties:

CompoundStructureBioavailabilityKey Features
Resveratrol3,5,4'-trihydroxystilbene~20%More hydrophilic; lower membrane permeability
Piceatannol3,3',4',5-tetrahydroxystilbene~10%Exhibits anti-inflammatory properties
Trans-Resveratrol3,4',5-trihydroxystilbene~20%Commonly found in red wine; less stable than pterostilbene
StilbenesGeneral class of compounds with varying hydroxyl groupsVariesIncludes various derivatives with diverse activities

Pterostilbene's unique structure—with two methoxy groups—enhances its lipophilicity and bioavailability compared to resveratrol. This increased absorption leads to stronger pharmacological effects, making pterostilbene a more potent candidate for therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

256.109944368 g/mol

Monoisotopic Mass

256.109944368 g/mol

Heavy Atom Count

19

Appearance

White to off-white, solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

26R60S6A5I

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

: A naturally-derived stilbenoid structurally related to resveratrol, with potential antioxidant, anti-inflammatory, pro-apoptotic, antineoplastic and cytoprotective activities. Upon administration, pterostilbene exerts its anti-oxidant activity by scavenging reactive oxygen species (ROS), thereby preventing oxidative stress and ROS-induced cell damage. It may also activate the nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated pathway and increase the expression of various antioxidant enzymes, such as superoxide dismutase (SOD). In addition, pterostilbene is able to inhibit inflammation by reducing the expression of various inflammatory mediators, such as interleukin (IL) 1beta, tumor necrosis factor alpha (TNF-a), inducible nitric oxide synthase (iNOS), cyclooxygenases (COX), and nuclear factor kappa B (NF-kB). It also inhibits or prevents the activation of many signaling pathways involved in carcinogenesis, and increases expression of various tumor suppressor genes while decreasing expression of certain tumor promoting genes. It also directly induces apoptosis in tumor cells.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Other CAS

537-42-8

Metabolism Metabolites

Pterostilbene has known human metabolites that include (2S,3S,4S,5R)-6-[4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Pterostilbene
Ciprofibrate

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]

Dates

Modify: 2023-08-15
1. Li YR, Li S, Lin CC. Effect of resveratrol and pterostilbene on aging and longevity. Biofactors. 2018 Jan;44(1):69-82. doi: 10.1002/biof.1400. Epub 2017 Dec 6. PMID: 29210129.

2. Wang P, Sang S. Metabolism and pharmacokinetics of resveratrol and pterostilbene. Biofactors. 2018 Jan;44(1):16-25. doi: 10.1002/biof.1410. Epub 2018 Jan 8. PMID: 29315886.

3. Ma Z, Zhang X, Xu L, Liu D, Di S, Li W, Zhang J, Zhang H, Li X, Han J, Yan X. Pterostilbene: Mechanisms of its action as oncostatic agent in cell models and in vivo studies. Pharmacol Res. 2019 Jul;145:104265. doi: 10.1016/j.phrs.2019.104265. Epub 2019 May 9. PMID: 31078746.

4. Xue EX, Lin JP, Zhang Y, Sheng SR, Liu HX, Zhou YL, Xu H. Pterostilbene inhibits inflammation and ROS production in chondrocytes by activating Nrf2 pathway. Oncotarget. 2017 Jun 27;8(26):41988-42000. doi: 10.18632/oncotarget.16716. PMID: 28410217; PMCID: PMC5522043.

5. Gomez-Zorita S, Belles C, Briot A, Fernández-Quintela A, Portillo MP, Carpéné C. Pterostilbene Inhibits Lipogenic Activity similar to Resveratrol or Caffeine but Differently Modulates Lipolysis in Adipocytes. Phytother Res. 2017 Aug;31(8):1273-1282. doi: 10.1002/ptr.5852. Epub 2017 Jun 19. PMID: 28627722.

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